2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound classified as an amino alcohol. This compound is characterized by its unique structure, which includes a 5-methylpyridine moiety, contributing to its biological and chemical properties. The dihydrochloride form indicates that the compound exists as a salt formed with hydrochloric acid, enhancing its solubility in water.
The compound is sourced from organic synthesis and is categorized within the broader class of amino alcohols. Amino alcohols are compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom. This specific compound is relevant in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and enzyme interactions.
The synthesis of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves several key steps:
The molecular formula for 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is , with a molecular weight of 225.11 g/mol. Below are key structural details:
Property | Data |
---|---|
IUPAC Name | (2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol; dihydrochloride |
InChI | InChI=1S/C8H12N2O.2ClH/c1-6... |
InChI Key | KIBPMUAIGMDYGQ-XCUBXKJBSA-N |
Canonical SMILES | CC1=CN=C(C=C1)C(CO)N.Cl.Cl |
The structure includes a pyridine ring substituted with a methyl group at the 5-position, which contributes to its biological activity and interaction with molecular targets.
The compound undergoes various chemical reactions, including:
The reactions can yield various products:
The mechanism of action for 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, primarily enzymes and receptors within biological systems:
The physical properties of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
The chemical properties include:
Property | Value |
---|---|
Molecular Formula | C8H14Cl2N2O |
Molecular Weight | 225.11 g/mol |
These properties make it suitable for various applications in scientific research and industry .
The applications of 2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride span multiple fields:
This compound's unique structure and properties make it valuable for ongoing research in various scientific domains, highlighting its versatility and importance in synthetic chemistry and biochemistry.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8